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Compound of Interest

Compound Name:
3-(3-Chloro-4-

methylphenyl)piperidine

Cat. No.: B13531470

Get Quote

Executive Summary & Pharmacological Context
Compound Class: 3-Arylpiperidine (3-AP). Primary Target: Monoamine Transporters

(DAT/NET) and Dopamine Autoreceptors (D2/D3). Chemical Space: Psychostimulants /

Dopamine Stabilizers.

3-(3-Chloro-4-methylphenyl)piperidine represents a specific lipophilic optimization of the 3-

phenylpiperidine scaffold. Unlike its 4-phenylpiperidine isomers (often associated with opioid

activity, e.g., Pethidine) or 2-substituted analogs (e.g., Methylphenidate), the 3-substitution

pattern typically confers selectivity for the Dopamine Transporter (DAT) and Norepinephrine

Transporter (NET), often with a "dopamine stabilizer" profile characteristic of agents like (-)-

OSU-6162 or 3-PPP.

This guide analyzes the specific steric and electronic contributions of the 3-Chloro and 4-

Methyl substituents, providing a rationale for their inclusion in lead optimization to enhance

lipophilicity, metabolic stability, and binding affinity.
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The molecule consists of a piperidine ring substituted at the C3 position with a phenyl ring

bearing a chlorine atom at the meta (3') position and a methyl group at the para (4') position.

Substituent Effects (SAR Logic)
The 3-Cl, 4-Me substitution pattern is a classic medicinal chemistry tactic ("Hybrid Isostere")

designed to optimize the phenyl ring's interaction with the hydrophobic S1 pocket of the DAT.
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Chirality & Stereochemistry
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The C3 position is a chiral center. Based on the 3-phenylpiperidine class (e.g., Preclamol, 3-

PPP):

(+) Enantiomer (3S): Typically exhibits higher affinity for DAT and stimulant-like properties.

(-) Enantiomer (3R): Often acts as a partial agonist or antagonist (dopamine stabilizer

profile).

Recommendation: Asymmetric synthesis or chiral resolution is required for definitive

pharmacological characterization.

Synthesis Protocol: Rhodium-Catalyzed Arylation
While traditional Grignard routes exist, they often suffer from low yields and racemization. The

following protocol utilizes a Rhodium-catalyzed conjugate addition to ensure regioselectivity

and high yield, adapted from modern 3-arylpiperidine methodologies.

Reaction Scheme (Graphviz Visualization)

Figure 1: Stereoselective synthesis via Rh-catalyzed 1,4-addition followed by reduction.
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Step-by-Step Methodology
Phase 1: Rhodium-Catalyzed Conjugate Addition

Reagents: Combine 3-chloro-4-methylphenylboronic acid (1.2 equiv) and N-Boc-5,6-

dihydropyridin-2(1H)-one (1.0 equiv) in a reaction vial.

Catalyst System: Add [Rh(cod)Cl]₂ (3 mol%) and (R)-BINAP (6 mol%) to induce

enantioselectivity.

Solvent: Dissolve in 1,4-dioxane/water (10:1 ratio).

Reaction: Heat to 100°C under Argon atmosphere for 12 hours. Monitor via TLC

(Hexane/EtOAc 3:1).[1]

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2] Purify intermediate via flash

chromatography.

Phase 2: Amide Reduction

Reduction: Dissolve the intermediate amide in anhydrous THF at 0°C.

Addition: Slowly add LiAlH₄ (3.0 equiv) dropwise (exothermic).

Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of

the carbonyl.

Fieser Workup: Quench sequentially with water, 15% NaOH, and water. Filter the granular

precipitate.

Isolation: Convert the free base to the HCl salt using ethereal HCl for stability and

crystallization.

Predicted Pharmacological Profile
Based on the SAR of the 3-phenylpiperidine scaffold (specifically comparing to 3,4-

Dichlorophenylpiperidine and 3-PPP), the following profile is projected:
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Binding Affinity & Selectivity
The addition of the 3-Cl and 4-Me groups creates a "super-lipophilic" core, likely increasing

affinity for the DAT compared to the unsubstituted parent.

Receptor/Transporter
Predicted Affinity (

)
Rationale

DAT (Dopamine Transporter) High (< 50 nM)

3,4-disubstitution mimics the

potent 3,4-dichlorophenyl

pharmacophore.

NET (Norepinephrine

Transporter)
Moderate (~100 nM)

3-arylpiperidines typically

retain NET affinity; steric bulk

at C4' may slightly reduce fit

compared to DAT.

SERT (Serotonin Transporter) Low (> 1000 nM)

3-substitution generally

disfavors SERT binding

compared to 4-substitution.

5-HT2A / D2 Receptors Negligible

Lacks the specific

pharmacophore distance

required for direct receptor

agonism unless N-substituted.

Mechanism of Action (Signaling Pathway)
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Figure 2: Mechanism of Action - Monoamine Reuptake Inhibition
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Disclaimer: This guide is for research and educational purposes only. The compound described

is a potent CNS active agent; all synthesis and handling must comply with local regulations and

safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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